5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
The compound is likely to be an organic molecule, given its structure. It contains functional groups such as amino and carboxamide, which can provide certain chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the amino and carboxamide groups. This could involve reactions such as nucleophilic substitution or addition reactions.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group might participate in acid-base reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and functional groups.Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions.
Future Directions
Future research could involve studying the compound’s biological activity, developing methods for its synthesis, or investigating its reactivity.
properties
IUPAC Name |
5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-6(2)12-9(14)7-5-11-13(3)8(7)10/h5-6H,4,10H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVKKSQWSRJMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(N=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide |
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